molecular formula C12H19NOSi B15067824 N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide CAS No. 10416-79-2

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide

Cat. No.: B15067824
CAS No.: 10416-79-2
M. Wt: 221.37 g/mol
InChI Key: IAFRANOIEVHKQV-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is an organic compound that belongs to the class of acetamides It features a trimethylsilyl group and a 4-methylphenyl group attached to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide typically involves the reaction of 4-methylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The 4-methylphenyl group may influence the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    N-(Trimethylsilyl)acetamide: Lacks the 4-methylphenyl group, which may influence its chemical properties and uses.

Uniqueness

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is unique due to the presence of both the trimethylsilyl and 4-methylphenyl groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

10416-79-2

Molecular Formula

C12H19NOSi

Molecular Weight

221.37 g/mol

IUPAC Name

N-(4-methylphenyl)-N-trimethylsilylacetamide

InChI

InChI=1S/C12H19NOSi/c1-10-6-8-12(9-7-10)13(11(2)14)15(3,4)5/h6-9H,1-5H3

InChI Key

IAFRANOIEVHKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)[Si](C)(C)C

Origin of Product

United States

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